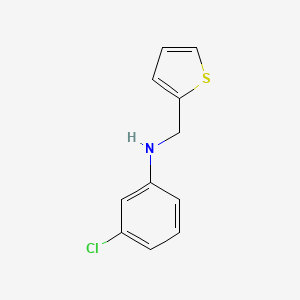

3-chloro-N-(thiophen-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOVMGNDFUXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro N Thiophen 2 Ylmethyl Aniline and Its Advanced Intermediates

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of 3-chloro-N-(thiophen-2-ylmethyl)aniline primarily involves the disconnection of the C-N bond between the aniline (B41778) nitrogen and the methylene (B1212753) group attached to the thiophene (B33073) ring. This approach identifies the most strategically sound and readily available precursors for the synthesis.

The primary disconnection strategy points to two key starting materials:

3-chloroaniline (B41212) : An aromatic amine that serves as the nitrogen source.

A thiophen-2-ylmethyl electrophile : This component provides the thiophen-2-ylmethyl moiety.

This retrosynthetic approach allows for flexibility in the choice of the thiophen-2-ylmethyl precursor, which can be tailored based on the chosen synthetic route. The two most common and effective precursors derived from this analysis are:

2-(Chloromethyl)thiophene (B1266113) : This precursor is ideal for direct N-alkylation reactions.

Thiophene-2-carbaldehyde (B41791) : This aldehyde is the precursor of choice for reductive amination pathways.

The selection between these precursors depends on factors such as the desired reaction conditions, availability of reagents, and the desired scale of the synthesis.

Optimized Reaction Pathways for Core Structure Synthesis

The formation of the central C-N bond in this compound is typically achieved through two primary and well-established methodologies: N-alkylation and reductive amination.

N-Alkylation Approaches and Reaction Mechanism Elucidation

The N-alkylation of 3-chloroaniline with an appropriate thiophen-2-ylmethyl electrophile, most commonly 2-(chloromethyl)thiophene, is a direct and widely employed method for the synthesis of the target molecule. This reaction is a classic example of a nucleophilic substitution reaction.

Reaction Mechanism: The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the methylene group in 2-(chloromethyl)thiophene. This nucleophilic attack results in the displacement of the chloride leaving group and the formation of the new C-N bond.

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. Common bases for this transformation include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). The choice of solvent is also crucial for the success of the reaction, with polar aprotic solvents like acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF) being frequently used to facilitate the dissolution of the reactants and promote the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| 3-chloroaniline | 2-(chloromethyl)thiophene | K2CO3 or Et3N | Acetonitrile or DMF | Stirring at room temperature to moderate heating |

Alternative Coupling Strategies for C-N Bond Formation

Beyond direct N-alkylation, modern cross-coupling reactions offer powerful alternatives for the formation of the C-N bond in this compound. These methods, particularly the Buchwald-Hartwig amination and the Ullmann condensation, provide versatility and are often tolerant of a wider range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds. In the context of synthesizing the target molecule, this would involve the coupling of 3-chloroaniline with 2-(aminomethyl)thiophene. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos). A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle. The reaction proceeds through a cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. rsc.org This method would involve the reaction of 3-chloroaniline with 2-(aminomethyl)thiophene in the presence of a copper catalyst, often copper(I) iodide (CuI) or copper(I) oxide (Cu2O), and a ligand such as a diamine or an amino acid. The Ullmann reaction generally requires higher temperatures compared to the Buchwald-Hartwig amination. rsc.org

| Coupling Reaction | Catalyst | Ligand | Base | Typical Solvents |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) | Phosphine (e.g., XPhos) | Strong base (e.g., NaOtBu) | Toluene, Dioxane |

| Ullmann Condensation | Copper (e.g., CuI) | Diamine, Amino Acid | K2CO3, Cs2CO3 | DMF, DMSO |

Green Chemistry Principles and Sustainable Synthetic Route Development

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. For the production of this compound, several strategies can be employed to develop more sustainable and environmentally friendly routes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. nih.gov It can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. The N-alkylation or reductive amination for the synthesis of the target compound could potentially be optimized using microwave heating, which may also allow for the use of less hazardous solvents or even solvent-free conditions. nih.gov

Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. The use of ionic liquids as a replacement for volatile organic compounds (VOCs) in N-alkylation reactions has been explored. rsc.org Ionic liquids are non-volatile and can often be recycled, making them a more sustainable option. Water is another green solvent that is being increasingly investigated for organic reactions, although its application would depend on the solubility of the reactants.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of this compound does not involve the formation of any chiral centers, and therefore, stereoselectivity is not a concern. However, chemo- and regioselectivity are important considerations, particularly in the context of potential side reactions.

Chemoselectivity: In the N-alkylation reaction, the primary amine of 3-chloroaniline is the desired nucleophile. However, over-alkylation to form a tertiary amine is a potential side reaction. To control this, the stoichiometry of the reactants can be carefully managed, typically by using a slight excess of the aniline. In reductive amination, the chemoselective reduction of the imine intermediate in the presence of the aldehyde is crucial. This is generally achieved by using mild reducing agents such as sodium triacetoxyborohydride (B8407120).

Regioselectivity: The structure of the starting materials, 3-chloroaniline and 2-(chloromethyl)thiophene or thiophene-2-carbaldehyde, dictates the regiochemistry of the final product. The chlorine substituent is at the 3-position of the aniline ring, and the methylene bridge is at the 2-position of the thiophene ring. As the synthetic methods described primarily involve the formation of the C-N bond without rearranging the core structures of the precursors, the regioselectivity is generally well-controlled and leads to the desired this compound isomer.

Advanced Spectroscopic and Crystallographic Investigations of 3 Chloro N Thiophen 2 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the conformational dynamics of 3-chloro-N-(thiophen-2-ylmethyl)aniline in solution. While specific NMR data for this exact compound is not extensively detailed in the available literature, analysis of related structures provides a strong basis for predicting its spectral characteristics.

For a closely related compound, 3-[((N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, proton and carbon-13 NMR chemical shifts have been characterized. researchgate.net It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the protons on the aniline (B41778) and thiophene (B33073) rings, as well as the methylene (B1212753) bridge. The aromatic protons would likely appear in the downfield region, with their chemical shifts and coupling patterns influenced by the chloro-substituent on the aniline ring and the sulfur atom in the thiophene ring. The methylene protons would exhibit a singlet, integrating to two protons.

Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom. The carbons of the aromatic rings would be found in the 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbon would appear in the aliphatic region of the spectrum. Quantum chemical computations, such as those performed using DFT/B3LYP methods for similar molecules, can aid in the precise assignment of these NMR signals. researchgate.net

Detailed Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Connectivity

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular structure. The fragmentation mechanisms of related N-substituted thiophene compounds have been studied, suggesting that the molecular ions undergo fragmentation involving both bond ruptures and skeletal rearrangements. arkat-usa.org

For N-(2-furylmethyl)anilines, a similar class of compounds, the primary fragmentation is observed to be the cleavage of the C-N bond connecting the aniline and the heterocyclic methyl group. researchgate.net This leads to the formation of characteristic fragment ions corresponding to the aniline and the thiophen-2-ylmethyl moieties. The tendency for the charge to remain on either fragment is influenced by the substituents on the aromatic rings. researchgate.net

In the case of this compound, the electron impact (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The most prominent fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to the formation of a tropylium-like thiophene-containing cation and a 3-chloroaniline (B41212) radical cation, or vice-versa. The presence of the chlorine atom would be evident from the isotopic pattern of the chlorine-containing fragments. Further fragmentation of these primary ions would lead to a complex pattern of daughter ions, providing a detailed fingerprint of the molecule's connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding dynamics within this compound.

The FT-IR and FT-Raman spectra of related aniline and thiophene derivatives have been extensively studied. nih.govresearchgate.net For instance, the vibrational analysis of 2-chloro-4-methylaniline (B104755) shows characteristic bands for the N-H, C-H, C-N, and C-Cl vibrations. researchgate.net

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methylene C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| N-H | Bending | 1550 - 1650 |

| Methylene CH₂ | Scissoring | 1450 - 1470 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| Thiophene Ring | Ring Vibrations | Various bands below 1500 |

Note: This is an interactive data table based on typical vibrational frequencies for the respective functional groups.

The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the methylene C-H stretches will be found just below 3000 cm⁻¹. The bending vibrations of the N-H group and the methylene group will provide further structural confirmation. The stretching vibration of the C-Cl bond typically appears in the fingerprint region and can be a key identifier.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported, data from closely related structures, such as (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, provides valuable insights into its likely solid-state conformation and packing. nih.gov

The molecular geometry of such compounds is often non-planar. For example, in (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene (B151609) and thiophene rings is 43.17°. nih.gov A similar twisted conformation can be expected for this compound.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of molecules containing N-H groups. In the solid state, it is highly probable that the N-H group of this compound acts as a hydrogen bond donor. The acceptor could be the sulfur atom of the thiophene ring of a neighboring molecule or the π-system of one of the aromatic rings. Studies on related thiophene compounds have demonstrated the formation of intermolecular hydrogen bonds. nih.gov In the crystal structure of 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione, the N-H group is involved in hydrogen bonding. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Chloro N Thiophen 2 Ylmethyl Aniline

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic properties of a molecule like 3-chloro-N-(thiophen-2-ylmethyl)aniline. These calculations would provide a detailed picture of the electron distribution and the nature of its molecular orbitals. DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)), are often used to balance computational cost and accuracy for molecules of this size.

HOMO-LUMO Energy Gaps and Reactivity Prediction

A key outcome of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, which are the most likely sites for electrophilic attack.

LUMO: The LUMO would likely be distributed across the aromatic systems, representing the regions most susceptible to nucleophilic attack.

Energy Gap: A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This would suggest that the molecule is more polarizable and can more readily participate in chemical reactions.

Based on studies of structurally similar molecules, the predicted HOMO-LUMO gap for this compound would likely fall in a range that indicates moderate reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ΔE = ELUMO - EHOMO |

| Ionization Potential (I) | - | I ≈ -EHOMO |

| Electron Affinity (A) | - | A ≈ -ELUMO |

| Global Hardness (η) | - | η = (I - A) / 2 |

| Chemical Potential (μ) | - | μ = -(I + A) / 2 |

| Electrophilicity Index (ω) | - | ω = μ2 / 2η |

Note: Specific energy values are not available in the literature and would require dedicated computational analysis.

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP analysis would be expected to reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would likely be concentrated around the nitrogen atom of the amine linker and the sulfur atom of the thiophene ring due to their high electronegativity. These sites are prone to electrophilic attack.

Positive Potential (Blue): These electron-deficient areas would be expected near the hydrogen atoms, particularly the amine hydrogen, making them susceptible to nucleophilic interactions.

Neutral Regions (Green): The carbon atoms of the aromatic rings would likely exhibit intermediate potential.

The MEP surface would provide a clear, visual guide to the molecule's reactivity, complementing the information derived from the HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for understanding the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are necessary to explore its behavior over time, including its conformational flexibility and interactions with a solvent.

An MD simulation of this compound would involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) to describe the intra- and intermolecular forces.

System Setup: Placing the molecule in a simulation box, typically filled with a solvent like water, to mimic physiological or experimental conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a specified period.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been published, the framework for developing such a model is well-established.

Molecular Descriptor Generation and Selection

The first step in QSAR modeling is to calculate a wide range of molecular descriptors that numerically represent the physicochemical properties of the molecule. For this compound, these would include:

Table 2: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Once calculated, a crucial step is to select a subset of these descriptors that are most relevant to the biological activity being studied, using statistical techniques to avoid overfitting.

Statistical Validation and Predictive Power of QSAR Models

After descriptor selection, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the selected descriptors to the observed activity.

The reliability and predictive power of the QSAR model must be rigorously validated. This involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's predictive ability is tested on an external set of molecules that were not used in the model's development. The predictive R² (R²pred) is a common metric for this.

A statistically significant and validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding future drug design and discovery efforts.

Pre Clinical Biological Activity and Mechanistic Investigations of 3 Chloro N Thiophen 2 Ylmethyl Aniline

In Vitro Enzyme Inhibition and Activation Assays

Specific data on the enzymatic inhibition or activation by 3-chloro-N-(thiophen-2-ylmethyl)aniline is not available in the public domain.

There are no published studies identifying or validating specific enzyme targets for this compound.

Without identified enzyme targets, information regarding inhibition kinetics and binding affinities for this compound is currently unavailable.

Receptor Binding Studies in Cell-Free and Cellular Systems

No specific receptor binding studies for this compound have been reported. While related compounds, such as certain 2-amino-3-aroyl-thiophene derivatives, have been investigated as allosteric enhancers of the A1 adenosine (B11128) receptor, this cannot be extrapolated to the title compound. nih.gov Similarly, other indole (B1671886) derivatives containing a chloro-substituent have been screened for affinity towards the 5-HT6 receptor, but this does not provide direct information on this compound. derpharmachemica.com

A ligand-receptor interaction profile for this compound is not available due to the absence of receptor binding data.

There is no information available regarding the potential for this compound to act as an allosteric modulator or to bind to orthosteric sites on any receptor.

Cellular Assays for Biological Pathway Modulation

No studies detailing the effects of this compound in cellular assays to assess the modulation of biological pathways have been published. Research on a structurally different Schiff base, (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, showed antimicrobial activity against Gram-positive and Gram-negative bacteria, but this does not inform on the specific cellular pathway modulation by this compound. nih.gov

Cell Viability and Proliferation in Research Cell Lines

There is no available data from in vitro studies investigating the cytotoxic or anti-proliferative effects of This compound on any cancer or other research cell lines.

Gene Expression and Protein Level Alterations through Omics Approaches

No studies employing transcriptomics, proteomics, or other omics technologies to analyze changes in gene or protein expression following treatment with This compound have been found.

Intracellular Signaling Pathway Analysis

Information regarding the impact of This compound on specific intracellular signaling pathways, such as those involved in apoptosis, is not available in the current body of scientific literature.

In Vivo Mechanistic Studies in Animal Models

Target Engagement and Pharmacodynamic Biomarker Studies

There are no published in vivo studies that have assessed the target engagement or identified pharmacodynamic biomarkers for This compound in animal models.

Metabolic Pathway Analysis in Animal Systems

No in vitro or in vivo studies on the metabolism of This compound in animal systems have been reported.

Structure-Based Drug Design Principles Applied to this compound

There is no literature available that discusses the application of structure-based drug design principles specifically to This compound for the purpose of optimizing its biological activity.

Molecular Docking and Scoring Function Analysis with Target Proteins

There is currently no publicly available research detailing molecular docking studies specifically performed with this compound against any biological target proteins.

Pharmacophore Modeling and Ligand-Based Design

No pharmacophore models based on the structure of this compound have been reported in the scientific literature. Ligand-based design studies focusing on this compound are also absent from current research databases.

Structure Activity Relationship Sar and Analog Design for Enhanced Biological Research

Design Principles for Novel 3-chloro-N-(thiophen-2-ylmethyl)aniline Analogs

The design of novel analogs of this compound is predicated on the systematic modification of its three core components: the thiophene (B33073) moiety, the aniline (B41778) ring system, and the methylene (B1212753) linker. The overarching goal is to probe the steric, electronic, and lipophilic requirements for optimal interaction with biological targets.

The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous bioactive compounds, prized for its metabolic stability and ability to engage in various intermolecular interactions. nih.gov Modifications to this moiety can significantly impact the biological activity profile of the parent compound.

Key modification strategies include:

Substitution at the 5-position: The C5 position of the thiophene ring is a primary site for substitution. The introduction of small, electron-withdrawing groups such as nitro or cyano, or electron-donating groups like methyl or methoxy, can modulate the electronic properties of the ring and influence hydrogen bonding or other interactions with a target protein.

Introduction of Bulky Substituents: The addition of larger groups, such as substituted phenyl rings or other cyclic systems, can explore larger pockets within a biological target and potentially introduce new interaction points.

The following table outlines potential modifications to the thiophene moiety and their rationale:

| Modification Site | Proposed Substituent | Rationale |

| 5-position | -NO₂, -CN, -CF₃ | Introduce electron-withdrawing character, potential for hydrogen bonding. |

| 5-position | -CH₃, -OCH₃, -NH₂ | Introduce electron-donating character, explore steric tolerance. |

| 5-position | -Phenyl, -Pyridyl | Explore larger binding pockets and potential for π-π stacking interactions. |

| Thiophene Ring | Furan, Pyrrole, Thiazole | Bioisosteric replacement to probe the role of the heteroatom and ring electronics. |

The 3-chloro-substituted aniline ring is another critical component for modulation. The nature, position, and number of substituents on this ring can drastically alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Design considerations for the aniline ring include:

Positional Isomerism of the Chlorine Atom: Moving the chlorine atom from the 3-position to the 2- or 4-position can provide insights into the required substitution pattern for optimal activity.

Introduction of Additional Substituents: The aniline ring can be further decorated with a variety of substituents. Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, cyano) can be systematically introduced at different positions to map the electronic and steric requirements of the binding site. For example, in some kinase inhibitor scaffolds, the presence of a trifluoromethyl group on the aniline ring is beneficial for activity. acs.org

Multiple Substitutions: The introduction of a second or even a third substituent can lead to analogs with significantly altered properties. For example, a difluoro or dichloro substitution pattern could be explored.

A data table summarizing potential aniline ring modifications is presented below:

| Modification | Proposed Substituent(s) | Rationale |

| Chlorine Position | 2-chloro, 4-chloro | Investigate the optimal position for the halogen substituent. |

| Additional Substituents | -F, -Br, -I | Probe the effect of different halogens on activity (halogen bonding). |

| Additional Substituents | -CH₃, -OCH₃, -OCF₃ | Modulate lipophilicity and electronic properties. |

| Additional Substituents | -CN, -CF₃, -SO₂NH₂ | Introduce strong electron-withdrawing groups and potential hydrogen bond donors/acceptors. |

| Disubstitution | 3,4-dichloro, 3,5-dichloro | Explore the effect of multiple substituents on the ring. |

The methylene bridge connecting the thiophene and aniline moieties provides conformational flexibility. Modifications to this linker can alter the relative orientation of the two aromatic rings, which can be crucial for fitting into a specific binding pocket.

Potential modifications to the methylene linker include:

Homologation: Increasing the linker length to an ethyl or propyl chain can assess the need for greater distance and flexibility between the aromatic systems.

Introduction of Rigidity: Replacing the methylene group with a more rigid unit, such as a cyclopropane (B1198618) ring or incorporating it into a larger ring system, can lock the molecule into a specific conformation, which may be more favorable for binding.

Introduction of Polar Functionality: Incorporating a carbonyl (amide) or hydroxyl group into the linker can introduce hydrogen bonding capabilities and alter the solubility of the analogs. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide introduces an amide linker which has shown biological activity. nih.gov

Synthetic Methodologies for Analog Libraries and Diversification Strategies

The efficient synthesis of a diverse library of this compound analogs is essential for a comprehensive SAR study. A common and versatile approach is reductive amination. This method involves the reaction of a substituted thiophene-2-carbaldehyde (B41791) with a substituted 3-chloroaniline (B41212) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

A general synthetic scheme is as follows:

Scheme 1: General Synthesis of this compound Analogs via Reductive Amination

Step 1: Imine Formation Substituted thiophene-2-carbaldehyde + Substituted 3-chloroaniline → Substituted N-(thiophen-2-ylmethylene)aniline (Imine Intermediate)

Step 2: Reduction Substituted N-(thiophen-2-ylmethylene)aniline + Reducing Agent (e.g., NaBH₄) → Substituted this compound

This strategy allows for a high degree of diversification, as a wide variety of commercially available or readily synthesized substituted thiophene-2-carbaldehydes and anilines can be utilized.

For modifications to the methylene linker, alternative synthetic routes would be necessary. For example, the synthesis of analogs with an amide linker would involve the coupling of a thiophene-2-carboxylic acid with a substituted aniline using standard peptide coupling reagents.

Comparative Biological Evaluation and SAR Elucidation

A crucial step in the SAR process is the comparative biological evaluation of the synthesized analogs. This typically involves screening the compounds in a panel of relevant in vitro assays to determine their potency and selectivity. For example, if the parent compound is identified as a kinase inhibitor, the analogs would be tested against a panel of kinases to determine their IC₅₀ values. nih.govnih.gov

The data obtained from these assays are then used to build a SAR model. For instance, the biological activity data for a series of analogs with different substituents on the aniline ring can be correlated with the electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) properties of the substituents. This quantitative structure-activity relationship (QSAR) analysis can provide valuable insights into the nature of the interactions between the compounds and their biological target. nih.gov

The following is a hypothetical data table illustrating how SAR data could be presented for a series of analogs targeting a specific kinase:

| Compound | Aniline Substituent (R¹) | Thiophene Substituent (R²) | Kinase IC₅₀ (µM) |

| 1 | 3-Cl | H | 5.2 |

| 2a | 2-Cl | H | 8.1 |

| 2b | 4-Cl | H | 3.5 |

| 3a | 3-Cl, 4-F | H | 1.8 |

| 3b | 3-Cl, 5-CF₃ | H | 0.9 |

| 4a | 3-Cl | 5-NO₂ | 12.4 |

| 4b | 3-Cl | 5-CH₃ | 4.7 |

Elucidation of Key Structural Determinants for Specific Biological Activities

By systematically synthesizing and evaluating a diverse library of analogs, key structural features that are essential for a specific biological activity can be identified. For example, it might be discovered that a hydrogen bond donor at a specific position on the aniline ring is crucial for potency, or that the sulfur atom of the thiophene ring is involved in a key interaction with the target protein.

Computational modeling and molecular docking studies can further aid in elucidating these structural determinants by providing a three-dimensional model of how the compounds bind to their target. nih.gov This information is invaluable for the design of next-generation analogs with improved properties.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts generated during its synthesis.

A sensitive, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quality control of "3-chloro-N-(thiophen-2-ylmethyl)aniline". chemmethod.com Method development focuses on achieving optimal separation from potential impurities.

A typical method would be developed on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724). researchgate.net The separation is performed under isocratic or gradient elution, with detection commonly carried out using a UV detector at a wavelength selected based on the compound's maximum absorbance, potentially around 230-260 nm.

Validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netiomcworld.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a specified range. japtronline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies in a spiked matrix.

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (%RSD) of a series of measurements. japtronline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. japtronline.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

Table 1: Hypothetical HPLC Method Validation Summary for this compound

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| - Intraday | < 1.0% | %RSD ≤ 2.0% |

| - Interday | < 1.5% | %RSD ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | No significant impact on results | Consistent results |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts that may be present in a sample of "this compound". This is particularly important for analyzing impurities that may arise from the synthetic route, such as unreacted starting materials (e.g., 3-chloroaniline (B41212) and 2-thiophenecarboxaldehyde) or isomers. nih.gov

The analysis typically involves injecting a vaporized sample into a GC equipped with a capillary column (e.g., a fused silica (B1680970) column like SE-54) that separates the components based on their boiling points and interactions with the stationary phase. epa.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" that allows for structural elucidation and definitive identification of byproducts by comparing them to spectral libraries or reference standards. epa.gov GC-MS is also crucial for resolving and identifying isomeric impurities, such as positional isomers of chloroaniline, which may be difficult to separate by other means. epa.gov

Potential byproducts that could be identified by GC-MS include:

Residual 3-chloroaniline

Residual 2-thiophenecarboxaldehyde

Products from over-alkylation or side reactions

Isomers formed under certain reaction conditions

Future Research Directions and Unexplored Avenues

Development of Advanced Probes for Complex Biological Systems

The inherent structural features of 3-chloro-N-(thiophen-2-ylmethyl)aniline make it an attractive candidate for the development of sophisticated molecular probes. The thiophene (B33073) ring, known for its unique electronic and photophysical properties, can serve as a core component of fluorescent dyes. nih.govrsc.org Future research could focus on modifying the this compound backbone to create a new class of fluorescent probes. These probes could be engineered for high selectivity and sensitivity in imaging specific cellular components, such as lysosomes, offering advantages like low cytotoxicity and high photostability. nih.gov

Further investigations could explore the development of sensors for detecting specific metal ions or biomolecules. The aniline (B41778) and thiophene moieties can be functionalized to act as selective binding sites. The interaction of these probes with their target analytes could induce a measurable change in their fluorescence or electrochemical properties, enabling real-time monitoring within complex biological environments.

Table 1: Potential Modifications of this compound for Probe Development

| Modification Strategy | Target Application | Potential Advantage |

| Introduction of electron-donating or -withdrawing groups | Fine-tuning of fluorescence emission spectra | Enhanced signal-to-noise ratio and multiplexing capabilities |

| Attachment of specific recognition motifs (e.g., peptides, aptamers) | Targeted imaging of specific proteins or nucleic acids | High specificity and reduced off-target effects |

| Incorporation of environmentally sensitive fluorophores | Probing local microenvironments (e.g., pH, viscosity) | Real-time monitoring of cellular processes and disease states |

Exploration of Novel Biological Targets and Therapeutic Areas

Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov This suggests that this compound and its future analogs could be valuable leads in drug discovery. A crucial avenue of future research will be the systematic screening of this compound against a diverse range of biological targets to identify novel therapeutic applications.

Initial efforts could focus on its potential as an anticancer agent, given that thiophene analogs are known to interact with various cancer-specific protein targets. nih.gov Investigating its effect on signaling pathways involved in cancer cell proliferation and survival would be a primary objective. nih.gov Furthermore, the structural similarity to other biologically active aniline and thiophene compounds warrants exploration of its potential in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases, Apoptosis-related proteins | Thiophene scaffolds are present in numerous anticancer agents. nih.govnih.gov |

| Infectious Diseases | Bacterial or viral enzymes | Thiophene derivatives have shown antimicrobial activity. ontosight.ai |

| Neurology | Receptors and enzymes in the central nervous system | The core structure may interact with neurological targets. |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Many anti-inflammatory drugs contain aniline or thiophene moieties. |

Integration with Artificial Intelligence and Machine Learning for Accelerating Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of this compound derivatives. These computational tools can be employed to predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts and reducing the reliance on traditional trial-and-error methods. preprints.orgpreprints.org

Future research should leverage AI and ML for several key applications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structure. nih.gov Generative models can be used to design new molecules with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. preprints.org Furthermore, AI can assist in predicting optimal synthetic pathways, making the production of these compounds more efficient and cost-effective. preprints.orgjetir.org The use of machine and deep learning models to predict the physicochemical properties of thiophene derivatives is an emerging area of research. researchgate.net

Collaborative Research Opportunities in Chemical Biology and Material Sciences

The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary collaboration between chemical biologists and material scientists. In chemical biology, collaborations could focus on applying newly developed probes for in-depth studies of cellular mechanisms or for the development of novel diagnostic tools.

In material sciences, the thiophene and aniline components suggest potential applications in the development of organic electronics. bohrium.com Thiophene-based materials are known for their semiconductor properties and are used in the fabrication of electronic and optoelectronic devices. bohrium.com Future collaborative projects could investigate the polymerization of this compound to create novel conductive polymers with tailored electronic properties. These materials could find applications in sensors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The creation of covalent organic frameworks (COFs) incorporating thiophene-based building blocks is another promising area for collaborative research. pnas.orgmdpi.com Such collaborations are crucial for translating fundamental chemical discoveries into tangible technological advancements. st-andrews.ac.uk

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents enhance reaction rates.

- Temperature Control : Excessive heat may lead to byproducts like Schiff bases or oxidation of the thiophene ring .

Table 1 : Comparison of Synthetic Routes

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloroaniline + 2-Thiophenemethyl chloride | THF | 60°C | 72 | |

| Reductive amination with NaBH4 | MeOH | RT | 65 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural confirmation:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene and aniline rings) and the methylene bridge (δ 4.0–4.5 ppm) .

- ¹³C NMR : Confirm substitution patterns (e.g., chlorine at C3 of aniline, thiophene C2 linkage).

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 238.05).

X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the Z/E configuration of the thiophene-aniline linkage .

Advanced Tip : For ambiguous cases, use 2D NMR (COSY, HSQC) to assign overlapping signals.

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

Byproduct formation often arises from:

- Oxidation of Thiophene : Use inert atmospheres (N₂/Ar) and antioxidants like BHT.

- Schiff Base Formation : Control pH (<8) and avoid prolonged heating.

Q. Optimization Strategies :

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product concentration.

Table 2 : Byproduct Analysis

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Schiff base | Amine-aldehyde condensation | Reduce reaction time |

| Thiophene sulfoxide | Oxidation | Add 0.1% BHT |

Advanced: How should researchers design biological activity assays for this compound, particularly for antimicrobial studies?

Methodological Answer:

Assay Design :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Concentration Range : Use 0.1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration).

Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls.

Mechanistic Studies :

- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Use fluorescence microscopy with propidium iodide to evaluate membrane disruption .

Q. Data Interpretation :

- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) for significance (p < 0.05).

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity Differences : Use HPLC (≥95% purity) and quantify impurities via LC-MS .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. Case Study :

- If one study reports potent antifungal activity while another shows none:

- Re-test under identical conditions (pH, inoculum size).

- Compare solvent systems (e.g., DMSO vs. water solubility).

- Validate with orthogonal assays (e.g., broth microdilution vs. agar diffusion) .

Advanced: What computational methods support the rational design of derivatives based on this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., bacterial dihydrofolate reductase).

QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity using ML algorithms (Random Forest, SVM).

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps) .

Table 3 : Example QSAR Parameters

| Derivative | logP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| -NO₂ | 2.1 | 75 | 12.3 |

| -OCH₃ | 1.8 | 68 | 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.